N-(1,3-dioxoisoindol-4-yl)-4-methylsulfanylbenzamide
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Description
Synthesis Analysis
The synthesis of N-(1,3-dioxoisoindolin-4-yl)acetamide derivatives, which are similar to the compound , has been reported . The synthesis involves a green and eco-friendly method, reacting N-(1,3-dioxo-1,3-dihydroisobenzofuran-4-yl)acetamide with different aliphatic aromatic and heterocyclic amines under catalyst-free conditions using water as an eco-friendly solvent . This method has the advantages of higher yields, mild reaction conditions, shorter reaction times, convenient procedure, and environmental friendliness .Scientific Research Applications
- Researchers have explored the potential of this compound as an anticancer agent. Its ability to inhibit specific cellular pathways or target cancer cells directly makes it a promising candidate for further investigation in cancer therapy .
- The compound’s structure suggests that it may possess anti-inflammatory properties. Studies have examined its effects on inflammatory markers and pathways, aiming to identify its potential as a therapeutic agent for inflammatory diseases .
- Antioxidants play a crucial role in protecting cells from oxidative damage. Investigations have focused on whether this compound exhibits antioxidant activity, which could be relevant for various health conditions .
- Given its unique structure, scientists have explored whether this compound has neuroprotective effects. Research in animal models and cell cultures has investigated its ability to prevent neuronal damage and promote brain health .
- The compound’s chemical properties suggest that it might inhibit specific enzymes. Researchers have studied its interactions with enzymes involved in various biological processes, including metabolic pathways and signaling cascades .
- Beyond its intrinsic biological activities, scientists have investigated its use as a component in drug delivery systems. Its structure may allow it to serve as a carrier for targeted drug delivery, enhancing therapeutic efficacy .
Anticancer Properties
Anti-inflammatory Activity
Antioxidant Effects
Neuroprotective Potential
Enzyme Inhibition
Drug Delivery Systems
properties
IUPAC Name |
N-(1,3-dioxoisoindol-4-yl)-4-methylsulfanylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3S/c1-22-10-7-5-9(6-8-10)14(19)17-12-4-2-3-11-13(12)16(21)18-15(11)20/h2-8H,1H3,(H,17,19)(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODOITNMBYGKNMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C(=O)NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-dioxoisoindol-4-yl)-4-methylsulfanylbenzamide |
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